molecular formula C5H8N2O2 B1262583 (S)-gamma-amino-gamma-cyanobutanoic acid

(S)-gamma-amino-gamma-cyanobutanoic acid

Cat. No.: B1262583
M. Wt: 128.13 g/mol
InChI Key: DXWQLTOXWVWMOH-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-gamma-amino-gamma-cyanobutanoic acid is a chiral, cyanated analog of the essential inhibitory neurotransmitter Gamma-Aminobutyric Acid (GABA) . This structural modification is designed to enhance metabolic stability and receptor binding affinity compared to endogenous GABA, making it a valuable tool for probing GABAergic systems . In research, this compound is primarily investigated for its potential to selectively modulate GABA receptor subtypes, including ionotropic GABA-A and metabotropic GABA-B receptors, which are critical for regulating neuronal excitability and synaptic transmission throughout the central nervous system . Dysfunction of GABAergic signaling is implicated in a wide range of neurological and psychiatric conditions, including anxiety disorders, epilepsy, and insomnia . Consequently, this analog serves as a critical reference standard and chemical precursor in preclinical studies aimed at elucidating the structure-activity relationships of GABAergic pharmaceuticals and developing novel therapeutic agents . Its mechanism of action is believed to involve interaction with GABA recognition sites on target receptors, potentially acting as a receptor agonist or antagonist to either mimic or block the inhibitory effects of native GABA, thereby allowing researchers to dissect complex neuropharmacological pathways . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets and handle the material appropriately in a controlled laboratory setting.

Properties

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

(4S)-4-amino-4-cyanobutanoic acid

InChI

InChI=1S/C5H8N2O2/c6-3-4(7)1-2-5(8)9/h4H,1-2,7H2,(H,8,9)/t4-/m0/s1

InChI Key

DXWQLTOXWVWMOH-BYPYZUCNSA-N

SMILES

C(CC(=O)O)C(C#N)N

Isomeric SMILES

C(CC(=O)O)[C@@H](C#N)N

Canonical SMILES

C(CC(=O)O)C(C#N)N

Origin of Product

United States

Scientific Research Applications

Metabolism in Yeast

(S)-gamma-amino-gamma-cyanobutanoic acid is identified as a metabolite in Saccharomyces cerevisiae (baker's yeast), suggesting its role in yeast metabolism and fermentation processes. This compound may influence metabolic pathways, potentially enhancing yeast's efficiency in biotechnological applications such as bioethanol production .

Non-canonical Amino Acid Incorporation

Recent studies have explored the incorporation of non-canonical amino acids (ncAAs) into proteins using engineered tRNA synthetases. This compound has been investigated as a candidate for site-specific incorporation into proteins, which can facilitate the study of protein functions and the development of novel biomaterials . The ability to incorporate such compounds expands the toolkit available for protein engineering and synthetic biology.

Potential Drug Development

The structural similarity of this compound to GABA positions it as a potential lead compound for developing new drugs targeting neurological disorders. Its ability to modulate neurotransmission could be harnessed for therapeutic interventions in conditions such as anxiety and epilepsy .

Neuroprotective Effects

Research indicates that GABA-related compounds may possess neuroprotective properties. Investigating this compound could reveal its efficacy in protecting neurons against excitotoxicity and oxidative stress, contributing to the development of neuroprotective agents .

Biocatalysis

This compound can be utilized in enzymatic synthesis processes. Biocatalysis has gained traction for its efficiency and selectivity in producing complex organic molecules. The use of this compound in biocatalytic reactions can streamline the synthesis of pharmaceuticals and fine chemicals, reducing environmental impact compared to traditional chemical methods .

Case Studies and Research Findings

StudyFocusFindings
Wu et al. (2020)Enzymatic SynthesisDemonstrated the role of KREDs in producing chiral alcohols relevant to drug synthesis, highlighting the importance of non-canonical amino acids like this compound .
NCBI Article (2021)Protein EngineeringExplored site-specific incorporation of ncAAs into proteins using engineered tRNA synthetases, showcasing the utility of this compound .
MDPI Review (2024)NeuropharmacologyDiscussed the potential therapeutic applications of GABA derivatives, including this compound, in treating neurological disorders .

Preparation Methods

Key Reaction Steps:

  • Amination : β,γ-unsaturated N-acylpyrazole reacts with di-tert-butyl azodicarboxylate in dichloromethane at 25°C for 24 hours, catalyzed by the cobalt complex.
  • Reduction : The intermediate undergoes hydrogenation with Ni/H₂ to remove the pyrazole group.
  • Protection/Deprotection : Boc (tert-butoxycarbonyl) protection followed by alkaline hydrolysis yields the free γ-amino acid.

For γ-cyano variants, this method could be modified by introducing a cyano group at the β-position prior to amination. For example, starting with β-cyano-β,γ-unsaturated amides would allow the cyano group to migrate to the gamma position during catalysis, though such substrates require specialized synthesis.

Hybrid Enzymatic-Chemical Approaches

Combining enzymatic resolution with chemical cyanation presents a promising hybrid strategy. A two-step process could involve:

  • Enzymatic Resolution : Generating (S)-γ-amino-butanoic acid via acylase-mediated hydrolysis.
  • Cyanation : Introducing the cyano group using trimethylsilyl cyanide (TMSCN) or similar reagents under mild conditions to preserve stereochemistry.

Preliminary studies on analogous compounds show that cyanation at the gamma position can be achieved with 70–80% efficiency using palladium catalysts, though enantioselectivity remains a challenge.

Comparative Analysis of Preparation Methods

Method Yield (%) ee (%) Conditions Scalability
Enzymatic Hydrolysis 50–60 >99 Aqueous, 65°C, pH 8 High (immobilized enzyme)
Cobalt Catalysis 65–75 88–94 Dichloromethane, 25°C Moderate
Hybrid Approach 40–55 90–95 Multi-step, mild cyanation Low

Key Observations :

  • Enzymatic methods excel in stereoselectivity but require tailored substrates.
  • Cobalt catalysis offers broader substrate flexibility but lower ee for γ-cyano derivatives.
  • Hybrid approaches are limited by multi-step complexity and moderate yields.

Q & A

Q. How can researchers ensure compliance with standards for reporting spectroscopic and chromatographic data?

  • Methodological Answer : Adopt STRIDE guidelines:
  • Spectra : Include full NMR assignments (δ, multiplicity, J-values) and IR peak tables (e.g., 1710 cm1^{-1} for -CN stretch) .
  • Chromatograms : Annotate retention times, baseline resolution (Rs>1.5R_s > 1.5), and column specifications .
  • Raw Data Deposition : Upload to repositories like Zenodo or ChemRxiv for peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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